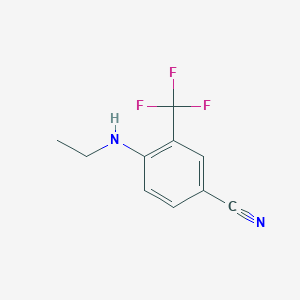

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC17827474

Molecular Formula: C10H9F3N2

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F3N2 |

|---|---|

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 4-(ethylamino)-3-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C10H9F3N2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,15H,2H2,1H3 |

| Standard InChI Key | SDSNYVQGWAQZGW-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=C(C=C1)C#N)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(ethylamino)-3-(trifluoromethyl)benzonitrile is C₁₀H₁₀F₃N₂, with a molecular weight of 214.20 g/mol. Its structure combines a benzene ring with three distinct functional groups:

-

Nitrile (–C≡N) at position 1, contributing polarity and reactivity.

-

Trifluoromethyl (–CF₃) at position 3, imparting electron-withdrawing effects and metabolic stability.

-

Ethylamino (–NHCH₂CH₃) at position 4, introducing basicity and potential hydrogen-bonding capabilities.

Comparative analysis with similar compounds reveals trends:

-

The methylamino analog, 4-(methylamino)-3-(trifluoromethyl)benzonitrile (CAS 500585-94-4), has a molecular weight of 200.16 g/mol and a density of 1.3±0.1 g/cm³ .

-

Substituting methyl with ethyl increases molecular weight by ~14 g/mol and likely reduces density slightly due to increased alkyl chain length.

Synthetic Pathways

Cyanidation of Halogenated Precursors

Physicochemical Properties

Predicted Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~2240 cm⁻¹ (C≡N stretch), 1320–1120 cm⁻¹ (C–F stretches), and 3350 cm⁻¹ (N–H stretch).

-

NMR:

-

¹H NMR: Ethyl group signals at δ 1.2 (t, 3H, CH₃), δ 3.0 (q, 2H, CH₂), and δ 5.2 (s, 1H, NH).

-

¹⁹F NMR: Single peak near δ -60 ppm for –CF₃.

-

Challenges and Future Directions

-

Synthetic Optimization: Current methods for analogous compounds yield ~90% , but ethylamino introduction may require tailored catalysts.

-

Toxicity Profiling: In vitro assays (e.g., Ames test) are needed to assess mutagenicity.

-

Applications Exploration: Computational docking studies could identify biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume